
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for energy production in cancer cells.
作用机制
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide targets the mitochondrial TCA cycle, which is essential for energy production in cancer cells. It binds to and inhibits two enzymes in the TCA cycle, pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. This, in turn, leads to mitochondrial dysfunction and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory properties. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide has also been shown to improve mitochondrial function and reduce oxidative stress in animal models of aging and neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide is its ability to selectively target cancer cells, while sparing normal cells. This makes it a potentially safer and more effective anticancer agent than traditional chemotherapy agents, which often have toxic side effects. However, one limitation of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide research. One area of interest is the development of new formulations and delivery methods that improve its solubility and bioavailability. Another area of interest is the combination of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide with other anticancer agents to enhance its efficacy. Additionally, there is interest in exploring the potential of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide as a treatment for other diseases, such as neurodegenerative diseases and metabolic disorders.
Conclusion:
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide is a novel anticancer agent that targets the mitochondrial TCA cycle and has shown promising results in preclinical and clinical studies. Its selective targeting of cancer cells and ability to enhance the efficacy of other anticancer agents make it a potentially valuable addition to the arsenal of anticancer therapies. Further research is needed to explore its full potential as a therapeutic agent.
合成方法
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide is synthesized through a multistep process that involves the condensation of 2-nitrobenzaldehyde and N-phenylpropanamide to form an intermediate, which is then cyclized to form the isoindole ring. The resulting compound is then reduced to the corresponding amine, which is then acylated with 3-(4-nitrophenyl)propanoic acid to form 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide.
科学研究应用
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide has been extensively studied for its anticancer properties. It has been shown to selectively target cancer cells and induce apoptosis, or programmed cell death, in various cancer types, including pancreatic cancer, leukemia, and lymphoma. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide has also been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and cytarabine, in preclinical studies.
属性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c27-21(24-16-6-2-1-3-7-16)20(14-15-10-12-17(13-11-15)26(30)31)25-22(28)18-8-4-5-9-19(18)23(25)29/h1-13,20H,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQPZJOYYFOJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)-N-phenylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4963706.png)
![N-cyclopropyl-4-methoxy-2-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B4963709.png)
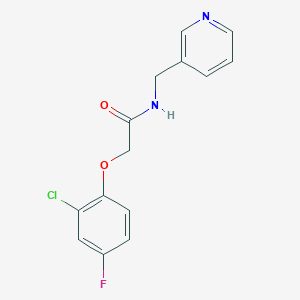
![2-[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4963734.png)
![N-phenyl-N'-[2-(2-pyridinylthio)ethyl]thiourea](/img/structure/B4963741.png)
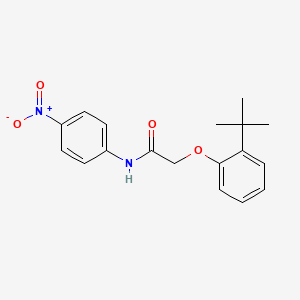
![N-benzyl-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4963756.png)
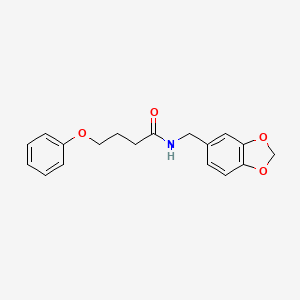
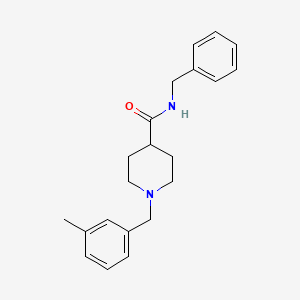
![1-(2,5-dimethoxyphenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4963775.png)
![N-[2-(4-fluorophenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B4963778.png)
![dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4963781.png)
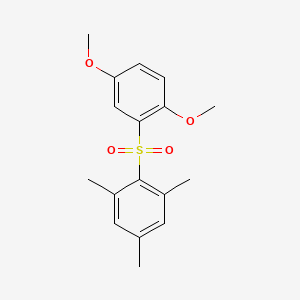
![2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[2-(methylthio)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4963792.png)